2-Methyl-3-oxobutanal Sodium Salt
Description
Significance and Role in Organic Synthesis
The primary significance of 2-Methyl-3-oxobutanal Sodium Salt lies in its role as a versatile precursor in organic synthesis. lookchem.com Its ability to participate in a range of chemical reactions, including condensation, reduction, and oxidation, allows for the construction of diverse and complex molecular architectures. lookchem.com This reactivity has made it a valuable component in the synthesis of a wide array of organic compounds. lookchem.com
The applications of this compound span several key industries. In the pharmaceutical sector , it serves as a crucial starting material or intermediate in the synthesis of various drug candidates and active pharmaceutical ingredients. lookchem.com Its unique chemical properties are leveraged to develop novel therapeutic agents. lookchem.com
Furthermore, the flavor and fragrance industry utilizes 2-Methyl-3-oxobutanal Sodium Salt as a foundational element for creating new aroma compounds. lookchem.com Its capacity to be transformed into molecules with distinct olfactory properties makes it a key ingredient in the development of innovative scents and flavorings. lookchem.com
Historical Context of Synthesis and Application Development
Current Research Landscape and Academic Interest
In the realm of academic and industrial research, 2-Methyl-3-oxobutanal Sodium Salt and related β-ketoaldehydes continue to be subjects of investigation. The compound is utilized as a model system for studying reaction mechanisms and exploring novel synthetic methodologies. lookchem.com The reactivity of its functional groups makes it an ideal candidate for probing the fundamental principles that govern various chemical transformations. lookchem.com
Recent research often focuses on the development of new synthetic methods that are more efficient and environmentally benign. Mechanistic studies on enzymes that interact with β-dicarbonyl compounds, such as β-ketoacyl thiolase, provide insights into biochemical pathways and can inspire the design of new catalysts. nih.gov Furthermore, computational and chemoassay studies on the reactions of related α,β-unsaturated carbonyl compounds with biological molecules contribute to a deeper understanding of their chemical behavior and potential applications. nih.gov The ongoing exploration of the chemistry of β-ketoaldehydes ensures that compounds like 2-Methyl-3-oxobutanal Sodium Salt will remain relevant in the advancement of organic synthesis.
Properties
Molecular Formula |
C5H7NaO2 |
|---|---|
Molecular Weight |
122.10 g/mol |
IUPAC Name |
sodium;(E)-2-methyl-3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3+; |
InChI Key |
VZUJKSCAQOORQX-BJILWQEISA-M |
Isomeric SMILES |
C/C(=C\[O-])/C(=O)C.[Na+] |
Canonical SMILES |
CC(=C[O-])C(=O)C.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Refinements for 2 Methyl 3 Oxobutanal Sodium Salt
Established Synthetic Pathways to 2-Methyl-3-oxobutanal and its Sodium Salt
The primary methods for synthesizing 2-Methyl-3-oxobutanal involve the formylation of 2-butanone (B6335102), which creates the characteristic β-ketoaldehyde structure. This is typically achieved through variations of the Claisen condensation, where a ketone reacts with a formate (B1220265) ester. fiveable.meopenstax.org
Modified Formylation of 2-Butanone Derivatives
The classical Claisen condensation can be modified to optimize the synthesis of β-diketones like 2-Methyl-3-oxobutanal. nih.gov These modifications aim to improve yield, purity, and reaction conditions. One such approach involves using alternative acylating agents under mild conditions. For instance, asymmetrical 1,3-diketones can be synthesized via a direct coupling reaction between a ketone and an N-acylbenzotriazole, a process based on soft enolization. nih.gov This method represents a modification of the traditional ester-based Claisen condensation.
Another area of modification involves the catalytic approach. While traditional methods use stoichiometric amounts of strong bases, modern advancements focus on catalytic methods, including organocatalysis and metal-based catalysis, to achieve the desired transformation more efficiently. nih.gov These catalytic systems can be considered a refinement of the established synthetic pathways.
Reaction of 2-Butanone with Alkyl Formates
A well-established and direct method for preparing 2-Methyl-3-oxobutanal is the mixed Claisen condensation between 2-butanone and an alkyl formate, such as ethyl formate. fiveable.meopenstax.orglibretexts.org This reaction is effective because the alkyl formate has no α-hydrogens and cannot self-condense, thus acting exclusively as the electrophilic acylating agent (the acceptor). openstax.orglibretexts.org The 2-butanone, possessing acidic α-hydrogens, serves as the nucleophilic component (the donor) after being deprotonated by a strong base. fiveable.me
The general reaction proceeds as follows:
A strong base, typically a sodium alkoxide like sodium ethoxide or a metal hydride like sodium hydride, removes an α-hydrogen from 2-butanone to form a resonance-stabilized enolate. fiveable.me
The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ethyl formate.
The subsequent elimination of an alkoxide group (e.g., ethoxide) from the tetrahedral intermediate yields the β-ketoaldehyde, 2-Methyl-3-oxobutanal. fiveable.me
Because the resulting β-dicarbonyl is significantly more acidic than the starting ketone, the base deprotonates it to form the stable sodium enolate salt (2-Methyl-3-oxobutanal sodium salt), driving the reaction to completion. An acidic workup would be required to isolate the neutral keto-aldehyde.
Table 1: Reaction Components for Mixed Claisen Condensation
| Role | Compound | Example(s) | Purpose |
| Nucleophilic Donor | Ketone | 2-Butanone | Provides the α-carbon that will be formylated. |
| Electrophilic Acceptor | Alkyl Formate | Ethyl Formate, Methyl Formate | Acts as the formyl group donor. |
| Base | Strong Base | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt) | Deprotonates the ketone to form the reactive enolate. |
| Solvent | Aprotic Solvent | Diethyl ether, Tetrahydrofuran (THF) | Provides a medium for the reaction while preventing unwanted side reactions like hydrolysis. fiveable.me |
Purification Strategies for Enhanced Purity of 2-Methyl-3-oxobutanal Sodium Salt
The purification of the target compound is critical to remove unreacted starting materials, the base, and any by-products formed during the reaction.
Filtration-based Purification of the Sodium Salt
In many synthetic procedures involving Claisen-type condensations, the resulting sodium salt of the β-dicarbonyl product precipitates directly from the reaction mixture, especially when conducted in non-polar aprotic solvents like diethyl ether or THF. This solid nature allows for a straightforward initial purification step. The precipitated 2-Methyl-3-oxobutanal sodium salt can be collected from the reaction slurry by vacuum filtration. The collected solid can then be washed with a cold, dry, non-polar solvent to remove soluble impurities before being dried under a vacuum to yield the final product.
Challenges in Separating By-products (e.g., 3-oxo-pentanal contamination)
A significant challenge in mixed Claisen condensations is the potential for side reactions, which lead to impurities that can be difficult to separate. The primary side reaction is the self-condensation of the enolizable ketone (2-butanone in this case). If 2-butanone enolate attacks another molecule of 2-butanone, it leads to the formation of undesired higher molecular weight by-products.
The presence of 3-oxopentanal as a contaminant would likely not arise from the self-condensation of 2-butanone. Instead, its formation would suggest the presence of diethyl ketone as an impurity in the 2-butanone starting material. If diethyl ketone is present, it can also be deprotonated by the strong base and react with the ethyl formate, leading to the formation of 3-oxopentanal. The structural similarity between the desired product (2-Methyl-3-oxobutanal) and by-products like 3-oxopentanal can make separation by standard techniques such as recrystallization or simple distillation challenging due to similar physical properties. Therefore, ensuring the high purity of the starting 2-butanone is a critical factor in preventing such contamination.
Advances in Synthetic Approaches and Reaction Conditions
Research continues to seek more efficient, environmentally friendly, and versatile methods for synthesizing β-dicarbonyl compounds. nih.govnih.gov Recent advances have focused on moving beyond classical stoichiometric reactions toward more sophisticated catalytic approaches. These modern methodologies offer potential improvements in selectivity, reaction conditions, and substrate scope. researchgate.net
Key areas of advancement include:
Biocatalysis: The use of enzymes as catalysts offers high stereo- and regioselectivity under mild reaction conditions. While specific applications to 2-Methyl-3-oxobutanal may still be emerging, the broader field of biocatalytic C-C bond formation is rapidly expanding. nih.gov
Organocatalysis: Small organic molecules are used to catalyze the reaction, avoiding the use of potentially toxic or sensitive metals. Organocatalytic approaches to the synthesis of β-dicarbonyls represent a green and powerful alternative to traditional methods. nih.gov
Metal-based Catalysis: Transition metal complexes can be used to facilitate the condensation reaction under different mechanisms than the traditional base-mediated pathway. These methods can offer unique reactivity and compatibility with a wider range of functional groups. nih.gov
Alternative Methodologies: Other novel strategies for preparing 1,3-diketones include the hydration of alkynones and various decarboxylative coupling reactions, which provide different retrosynthetic disconnections compared to the Claisen condensation. nih.gov
These advanced approaches represent the ongoing evolution of synthetic chemistry, aiming to provide more sustainable and efficient routes to important chemical building blocks like 2-Methyl-3-oxobutanal sodium salt.
Green Chemistry Considerations in 2-Methyl-3-oxobutanal Sodium Salt Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles include the use of renewable resources, maximizing the incorporation of all materials used in the process into the final product (atom economy), using safer solvents and auxiliaries, and designing for energy efficiency. However, specific research applying these principles to the synthesis of 2-Methyl-3-oxobutanal Sodium Salt is not readily found in peer-reviewed journals.
General strategies for making the synthesis of related β-dicarbonyl compounds and aldehydes greener often focus on several key areas:
Renewable Starting Materials: The exploration of biomass-derived feedstocks as alternatives to traditional petrochemical sources is a cornerstone of green chemistry. However, specific pathways for producing 2-Methyl-3-oxobutanal Sodium Salt from renewable materials have not been detailed in the reviewed literature.
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste. primescholars.com A comprehensive analysis of the atom economy of various synthetic routes to 2-Methyl-3-oxobutanal Sodium Salt is not currently available.
Environmentally Benign Solvents and Catalysts: The use of hazardous solvents and stoichiometric reagents is a significant source of waste in chemical synthesis. Green chemistry encourages the use of safer solvents like water or bio-based solvents, and the replacement of stoichiometric reagents with catalytic alternatives. igitsarang.ac.in While general solvent selection guides for green chemistry exist, their specific application to the synthesis of this particular sodium salt has not been documented with comparative data.
Energy Consumption and Waste Minimization: Reducing energy requirements and minimizing waste are critical for sustainable manufacturing. This can be achieved through the use of catalysts that allow for lower reaction temperatures and pressures, and by designing processes that reduce the number of purification steps. mdpi.com Quantitative data on the energy consumption and waste generation for different synthetic routes to 2-Methyl-3-oxobutanal Sodium Salt is not available in the public domain.
While the chemical industry is moving towards more sustainable practices, the lack of specific, data-rich research on the green synthesis of 2-Methyl-3-oxobutanal Sodium Salt highlights an area ripe for investigation. The development of such methodologies would not only be environmentally beneficial but could also offer economic advantages through reduced waste and energy costs.
Reactivity and Mechanistic Investigations of 2 Methyl 3 Oxobutanal Sodium Salt
Enolate Chemistry and Tautomeric Considerations
The reactivity of 2-Methyl-3-oxobutanal sodium salt is fundamentally governed by the principles of enolate chemistry and keto-enol tautomerism, characteristic of β-dicarbonyl compounds. uobabylon.edu.iqlibretexts.org
2-Methyl-3-oxobutanal is a β-dicarbonyl compound, and the hydrogens on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit significant acidity. uobabylon.edu.iq This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, an enolate, through resonance. masterorganicchemistry.com The negative charge of the enolate is delocalized onto the electronegative oxygen atoms of both the aldehyde and the ketone, creating a more stable anionic species compared to the enolate of a simple monocarbonyl compound. libretexts.orgvedantu.com
The presence of the sodium cation (Na+) in 2-Methyl-3-oxobutanal sodium salt signifies that the compound exists as a stable enolate salt. The sodium ion forms an ionic bond with the negatively charged oxygen of the enolate, effectively isolating this reactive intermediate. libretexts.org The formation of this salt is typically achieved by treating the parent β-dicarbonyl compound with a sodium base, such as sodium ethoxide or sodium hydride. uobabylon.edu.iqlibretexts.org This pre-formation of the sodium enolate is crucial for many of its synthetic applications, as it provides a high concentration of the nucleophilic enolate for subsequent reactions. libretexts.org
Table 1: General Properties of 2-Methyl-3-oxobutanal Sodium Salt
| Property | Value |
| Molecular Formula | C5H7NaO2 nih.govscbt.com |
| Molecular Weight | 122.10 g/mol nih.govscbt.com |
| CAS Number | 35116-41-7 nih.govscbt.com |
| IUPAC Name | sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate nih.gov |
Carbonyl compounds that have a hydrogen atom on their α-carbon exist in a rapid equilibrium between two constitutional isomers: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. libretexts.orgpressbooks.pub For most simple aldehydes and ketones, the keto form is significantly more stable and predominates at equilibrium. pressbooks.pub
However, for β-dicarbonyl compounds like 2-Methyl-3-oxobutanal, the enol form can be substantially stabilized. libretexts.orgpearson.com This stabilization arises from two main factors:
Conjugation: The carbon-carbon double bond of the enol form is in conjugation with the remaining carbonyl group, which provides additional resonance stabilization. libretexts.org
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl group of the enol and the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure. libretexts.orgmasterorganicchemistry.com
The existence of these tautomeric forms has direct implications for the reactivity of 2-Methyl-3-oxobutanal sodium salt. The enolate, which is the conjugate base of the β-dicarbonyl, is the key nucleophilic species in many of its reactions. masterorganicchemistry.com The ease of formation of this enolate is a direct consequence of the acidity of the α-hydrogen, which is in turn related to the stability of the enolate and its corresponding enol tautomer.
Nucleophilic Reactivity and Condensation Reactions
The enolate of 2-Methyl-3-oxobutanal is a potent nucleophile and readily participates in a variety of condensation reactions, forming new carbon-carbon bonds. masterorganicchemistry.comnih.gov
A notable application of 2-Methyl-3-oxobutanal sodium salt is its reaction with activated methylene (B1212753) compounds, such as 2-cyanoacetamide (B1669375). In a documented synthesis, 2-Methyl-3-oxobutanal sodium salt is reacted with 2-cyanoacetamide in the presence of a base like piperidinium (B107235) acetate (B1210297) to yield 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. wikipedia.orgorganic-chemistry.org This transformation is a variation of the Knoevenagel condensation. sigmaaldrich.com
Table 2: Reaction of 2-Methyl-3-oxobutanal Sodium Salt with 2-Cyanoacetamide
| Reactants | Reagents/Conditions | Product |
| 2-Methyl-3-oxobutanal Sodium Salt, 2-Cyanoacetamide | Piperidinium acetate, Water, Reflux wikipedia.orgorganic-chemistry.org | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
The mechanism of this reaction likely involves the nucleophilic attack of the enolate derived from 2-cyanoacetamide onto one of the carbonyl groups of 2-Methyl-3-oxobutanal, followed by cyclization and dehydration to form the stable pyridone ring system.
The presence of both aldehyde and ketone functionalities allows for intramolecular and intermolecular aldol-type condensation reactions. wikipedia.orgyoutube.com The enolate of 2-Methyl-3-oxobutanal can act as the nucleophile, or an external enolate can add to one of its carbonyl groups. libretexts.org Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry, initiated by the nucleophilic addition of an enolate to a carbonyl group to form a β-hydroxy carbonyl compound. libretexts.orgmasterorganicchemistry.com
Under certain conditions, this initial aldol addition product can undergo dehydration to form an α,β-unsaturated carbonyl compound, which is known as an aldol condensation. youtube.com The regioselectivity of the reaction (i.e., which carbonyl group reacts) can often be controlled by the reaction conditions. The inherent reactivity differences between aldehydes and ketones, with aldehydes generally being more electrophilic, can also influence the outcome of these reactions.
Reaction Mechanisms in Organic Transformations
The primary reaction mechanism governing the utility of 2-Methyl-3-oxobutanal sodium salt in organic synthesis is the carbonyl condensation reaction. libretexts.org This can be broadly categorized into reactions like the Knoevenagel and aldol condensations.
The general mechanism for a base-catalyzed aldol-type reaction involving 2-Methyl-3-oxobutanal would proceed through the following steps:
Enolate Formation: In reactions where 2-Methyl-3-oxobutanal acts as the nucleophile, a base removes an acidic α-hydrogen to form the resonance-stabilized enolate. youtube.com
Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of another molecule (an aldehyde or ketone), forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. youtube.comlibretexts.org
Protonation: The alkoxide intermediate is protonated by a protic solvent (like water or an alcohol) to give the β-hydroxy carbonyl product. youtube.com
In the case of the Knoevenagel condensation with a compound like 2-cyanoacetamide, the mechanism involves the formation of an enolate from the active methylene compound, which then attacks a carbonyl group of the 2-Methyl-3-oxobutanal. sigmaaldrich.comyoutube.com This is typically followed by a dehydration step to yield a more conjugated product. sigmaaldrich.com
Mechanistic Insights from Radical Trapping Experiments
Radical trapping experiments are crucial tools for detecting and characterizing transient radical intermediates, thereby providing insights into reaction mechanisms. whiterose.ac.uknih.gov In the context of 2-Methyl-3-oxobutanal sodium salt, such experiments can elucidate the pathways through which it reacts under conditions that favor radical formation. While specific studies on this salt are not extensively documented, the principles of radical chemistry allow for postulations regarding its behavior.
The presence of aldehydic and α-keto protons in 2-Methyl-3-oxobutanal makes it susceptible to hydrogen atom abstraction by initiators, forming acyl and α-oxo radicals, respectively. Radical traps, such as nitroxides (e.g., TEMPO) or nitrones, can be employed to intercept these short-lived radical species. nih.gov The resulting adducts are stable and can be characterized by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, confirming the involvement of radical intermediates. whiterose.ac.uk
For instance, in a hypothetical radical reaction, a radical initiator could abstract a hydrogen atom from the aldehyde group of 2-Methyl-3-oxobutanal, forming an acyl radical. This acyl radical could then be trapped, providing evidence for this specific mechanistic step. The general applicability of radical trapping using terminal alkenes with a nitroxide leaving group offers a sensitive method for detecting a wide array of radical intermediates that might be formed from 2-Methyl-3-oxobutanal in complex reaction mixtures. nih.gov
Understanding Reaction Selectivity and Stereochemical Outcomes
The stereochemistry of 2-Methyl-3-oxobutanal, specifically the chiral center at the second carbon, introduces complexity into its reactions. The stereochemical outcome of reactions involving this compound is dependent on the reaction mechanism. For reactions proceeding through a planar intermediate, such as an enolate or a radical, a racemic mixture of products would be expected. Conversely, a stereospecific reaction would suggest a concerted mechanism or the influence of a chiral catalyst.
The presence of two distinct carbonyl groups, an aldehyde and a ketone, also raises questions of chemoselectivity. In many reactions, aldehydes are more reactive towards nucleophiles than ketones. Therefore, it is anticipated that nucleophilic attack would preferentially occur at the aldehyde carbon. However, the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence this selectivity. Understanding and controlling both the stereoselectivity and chemoselectivity are critical for the synthetic applications of this compound. For example, unimolecular reactions of structurally similar compounds like 2-methyloxetanyl radicals have shown stereochemical dependence based on the orientation of substituent groups. acs.org
Maillard Reaction Pathways Involving Aldehyde and Ketone Functionalities
The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars, or other carbonyl compounds, upon heating. nih.govyoutube.com As an α-dicarbonyl compound, 2-Methyl-3-oxobutanal is a potent precursor in the Maillard reaction, contributing to the formation of color, flavor, and aroma compounds in thermally processed foods. Both the aldehyde and ketone functionalities can participate in the initial condensation step with an amino acid.
The initial step involves the nucleophilic attack of the amino group of an amino acid on one of the carbonyl carbons of 2-Methyl-3-oxobutanal, forming a Schiff base. This is followed by cyclization and rearrangement to form Amadori or Heyns products, which are key intermediates in the Maillard reaction cascade. nih.gov
Formation of Heterocyclic Intermediates in Maillard Reactions
The degradation of the Amadori and Heyns products leads to the formation of a wide array of reactive intermediates, including other dicarbonyl compounds and reductones. These intermediates are precursors to the formation of various heterocyclic compounds which are often responsible for the characteristic aromas and flavors of cooked food. researchgate.netresearchgate.net
Given the C5 backbone of 2-Methyl-3-oxobutanal, it can be a precursor to various five- and six-membered heterocyclic rings. For instance, reactions involving the two carbonyl groups and the nitrogen from an amino acid can lead to the formation of pyrazines, pyridines, and oxazoles. The presence of the methyl group on the backbone will influence the substitution pattern of the resulting heterocyclic products. The study of reactions between key Maillard intermediates like norfuraneol and various aldehydes has shown that aldol and Michael-type additions are key mechanisms in the formation of these complex structures. researchgate.net
| Reactant Type | Potential Heterocyclic Products |
| 2-Methyl-3-oxobutanal + Amino Acid | Substituted Pyrazines |
| Substituted Pyrroles | |
| Substituted Oxazoles | |
| Substituted Imidazoles |
Degradation Pathways and Intermediate Characterization
The degradation of 2-Methyl-3-oxobutanal in the Maillard reaction is a complex process involving numerous parallel and sequential reactions. Following the initial condensation with an amino acid, the resulting intermediates can undergo a variety of transformations including dehydration, fragmentation, and polymerization.
Strecker degradation is a significant pathway where the α-dicarbonyl compound reacts with an amino acid to produce an aldehyde corresponding to the side chain of the amino acid, pyruvaldehyde, and an aminoketone. The aldehydes formed through Strecker degradation are key aroma compounds. For example, the reaction of 2-Methyl-3-oxobutanal with valine would be expected to produce isobutyraldehyde, a key flavor volatile.
The characterization of the myriad of intermediates and final products is a significant analytical challenge. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for identifying the volatile and non-volatile compounds formed. nih.gov Studies on similar α-dicarbonyl compounds have shown that their degradation leads to the formation of short-chain carboxylic acids, aldehydes, and other reactive carbonyl species. nih.gov
| Degradation Pathway | Key Intermediates/Products |
| Strecker Degradation | Strecker Aldehydes, Aminoketones |
| Retro-aldol Cleavage | Smaller Carbonyl Fragments |
| Dehydration | Unsaturated Carbonyls |
| Polymerization | Melanoidins (brown pigments) |
Applications of 2 Methyl 3 Oxobutanal Sodium Salt As a Versatile Synthetic Building Block
Precursor in Heterocyclic Compound Synthesis
The 1,3-dicarbonyl-like structure of 2-methyl-3-oxobutanal makes its sodium salt an ideal starting material for synthesizing a variety of heterocyclic rings through condensation reactions with dinucleophiles.
Synthesis of Pyrazoles and Substituted Pyrazoles
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a well-established application of 1,3-dicarbonyl compounds. The Knorr pyrazole (B372694) synthesis and related methodologies utilize the reaction of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. 2-Methyl-3-oxobutanal sodium salt serves as a direct precursor to the required β-ketoaldehyde.
In a typical reaction, the sodium salt is treated with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or substituted hydrazines) in an acidic or neutral medium. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. The reaction with an unsymmetrical dicarbonyl compound like 2-methyl-3-oxobutanal can potentially lead to two regioisomers, although reaction conditions can often be tuned to favor one over the other.
Table 1: Synthesis of Substituted Pyrazoles
| Reactant 1 | Reactant 2 | Product | Notes |
|---|---|---|---|
| 2-Methyl-3-oxobutanal Sodium Salt | Hydrazine Hydrate | 4,5-Dimethyl-1H-pyrazole | The reaction yields a dimethyl-substituted pyrazole. |
This methodology is highly valued for its reliability and the wide availability of substituted hydrazine starting materials, allowing for the creation of diverse pyrazole libraries for applications in medicinal chemistry and materials science. researchgate.netmdpi.comnih.govmdpi.com
Formation of Oxazolo[3,2-a]pyridinium Salts
While less direct, 2-methyl-3-oxobutanal sodium salt can be envisioned as a starting material in multi-step syntheses culminating in fused heterocyclic systems like oxazolo[3,2-a]pyridinium salts. The standard route to these salts involves the cyclization of N-phenacyl-2-pyridones. nih.gov A synthetic pathway could potentially utilize the dicarbonyl nature of 2-methyl-3-oxobutanal to first construct a substituted 2-pyridone, which could then be further elaborated.
For instance, the Hantzsch pyridine (B92270) synthesis or related methodologies could theoretically employ a β-ketoaldehyde like 2-methyl-3-oxobutanal, an aldehyde, and an ammonia source to form a dihydropyridine, which can be oxidized to the corresponding pyridone. This pyridone could then undergo N-alkylation and subsequent cyclodehydration to form the target fused oxazolo[3,2-a]pyridinium salt. rsc.orgresearchgate.net
Role in Furo[2,3-b]pyridine (B1315467) Chemistry
The furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, is another important heterocyclic system. The synthesis of this ring system can be achieved through various strategies, often involving the construction of the furan (B31954) ring onto a pre-existing pyridine core. One established method is the cyclization of 2-alkoxypyridine derivatives.
A potential application of 2-methyl-3-oxobutanal sodium salt in this context would be in the initial formation of a suitably functionalized pyridine ring. For example, a condensation reaction involving the β-ketoaldehyde functionality could be employed to build a pyridine ring bearing substituents that facilitate subsequent annulation of the furan ring. This multi-step approach highlights the role of the salt as a foundational building block for more complex heterocyclic structures. researchgate.netnih.gov
Synthesis of Other Nitrogen- and Oxygen-Containing Heterocycles
The reactivity of the 1,3-dicarbonyl moiety makes 2-methyl-3-oxobutanal sodium salt a precursor to a wide range of other heterocycles. The specific outcome is determined by the dinucleophilic partner used in the condensation reaction.
Isoxazoles: Reaction with hydroxylamine leads to the formation of isoxazoles, five-membered heterocycles with adjacent nitrogen and oxygen atoms.
Pyrimidines: Condensation with urea or thiourea provides access to pyrimidinones or thiopyrimidinones, respectively. Reaction with amidines can yield fully aromatic pyrimidines.
1,4-Diazepines: Reaction with ethylenediamine can lead to the formation of seven-membered diazepine rings.
Table 2: Synthesis of Various Heterocycles
| Dinucleophile | Resulting Heterocycle Class |
|---|---|
| Hydroxylamine | Isoxazole |
| Urea | Pyrimidinone |
| Thiourea | Thiopyrimidinone |
Building Block for Dicarbonyl Compounds and Cyclopentenones
Beyond heterocycle synthesis, the enolate structure of 2-methyl-3-oxobutanal sodium salt is ideal for carbon-carbon bond-forming reactions to construct more complex acyclic and carbocyclic systems.
Construction of 1,4-Diketones
1,4-Diketones are crucial intermediates in organic synthesis, notably as precursors to cyclopentenones (via intramolecular aldol (B89426) condensation, known as the Paal-Knorr synthesis for furans and pyrroles) and other five-membered rings. 2-Methyl-3-oxobutanal sodium salt, as a stable enolate, can act as a nucleophile in reactions with α-haloketones to construct the 1,4-dicarbonyl framework.
The reaction is a straightforward alkylation where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a new carbon-carbon bond. This SN2 reaction provides a reliable method for synthesizing unsymmetrical 1,4-diketones. nih.govrsc.org
Table 3: Example of 1,4-Diketone Synthesis
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
The resulting 1,4-diketones can then be cyclized under basic or acidic conditions to afford highly substituted cyclopentenone derivatives.
Synthesis of Substituted Cyclopentenones
Substituted cyclopentenones are key structural motifs in numerous biologically active compounds and natural products. A prominent strategy for their synthesis is the Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone. While direct utilization of 2-methyl-3-oxobutanal sodium salt in this reaction is not extensively documented, its structure lends itself to the generation of the requisite divinyl ketone precursors through established synthetic methodologies.
One plausible route involves an initial aldol or Knoevenagel condensation of 2-methyl-3-oxobutanal with a suitable ketone or activated methylene (B1212753) compound, respectively. This would yield an α,β-unsaturated ketone. Subsequent reaction at the aldehyde functionality, for instance, a Wittig reaction, could then introduce the second vinyl group, thereby forming the divinyl ketone necessary for the Nazarov cyclization. The regioselectivity of the cyclization can be influenced by the substitution pattern on the divinyl ketone.
| Reaction Type | Reactant with 2-Methyl-3-oxobutanal | Intermediate Product | Subsequent Reaction | Final Product |
| Aldol Condensation | Ketone (e.g., acetone) | α,β-Unsaturated keto-aldehyde | Wittig Reaction | Divinyl Ketone |
| Knoevenagel Condensation | Activated Methylene Compound (e.g., malononitrile) | Vinylidene keto-aldehyde | Further elaboration | Divinyl Ketone |
Applications in Natural Product Synthesis (e.g., Dihydrojasmone)
Dihydrojasmone, a valuable fragrance component, is a classic target in organic synthesis. A common retrosynthetic disconnection for dihydrojasmone reveals a 1,4-diketone as a key intermediate, which can then be cyclized via an intramolecular aldol condensation. The carbon skeleton of 2-methyl-3-oxobutanal sodium salt makes it a suitable starting material for the construction of such 1,4-diketone precursors.
A potential synthetic strategy would involve the reaction of the enolate of 2-methyl-3-oxobutanal with an appropriate electrophile. For the synthesis of dihydrojasmone, a Michael addition of the enolate to an α,β-unsaturated ketone, such as methyl vinyl ketone, could be envisioned. This would be followed by further transformations to install the necessary functional groups, leading to the 1,4-diketone precursor for dihydrojasmone.
Role in the Synthesis of Complex Organic Molecules
The reactivity of 2-methyl-3-oxobutanal sodium salt as a 1,3-dicarbonyl equivalent makes it a valuable tool for the synthesis of a variety of heterocyclic scaffolds. The presence of two electrophilic carbonyl carbons at positions 1 and 3 allows for condensation reactions with binucleophiles to generate five- and six-membered rings.
For instance, reaction with hydrazine and its derivatives can lead to the formation of substituted pyrazoles, a common motif in pharmaceuticals. Similarly, condensation with other 1,2-dinucleophiles, such as hydroxylamine or ureas, can provide access to isoxazoles and pyrimidines, respectively. The specific reaction conditions and the nature of the binucleophile will dictate the resulting heterocyclic system. This versatility allows for the generation of diverse molecular libraries from a single, readily available starting material.
Examples of Heterocyclic Scaffolds from β-Dicarbonyl Compounds:
| Binucleophile | Resulting Heterocycle |
| Hydrazine (H₂N-NH₂) | Pyrazole |
| Substituted Hydrazines (R-NH-NH₂) | N-Substituted Pyrazole |
| Hydroxylamine (H₂N-OH) | Isoxazole |
| Urea (H₂N-CO-NH₂) | Pyrimidine |
The prochiral center at the 2-position of 2-methyl-3-oxobutanal offers the potential for stereoselective transformations. By employing chiral auxiliaries, it is possible to control the stereochemical outcome of reactions at this position. A study on the closely related ethyl 2-methyl-3-oxobutanoate demonstrated the feasibility of this approach.
In this research, chiral amines were used to form enantiopure enamines from the β-ketoester. Subsequent electrophilic substitution at the α-position proceeded with a degree of stereocontrol, dictated by the chiral auxiliary. The auxiliary could then be cleaved to yield the enantioenriched α-substituted β-ketoester. This principle can be extended to 2-methyl-3-oxobutanal, where the formation of a chiral imine or enamine intermediate could direct the stereoselective addition of nucleophiles to either the aldehyde or ketone carbonyl, or facilitate stereoselective α-functionalization.
Results of Stereoselective Trifluoromethylthiolation of a Derivative:
| Chiral Amine Auxiliary | Product Yield | Enantiomeric Excess (e.e.) |
| (S)-1-phenylethanamine | 60% | 33% |
| Enamine 11 | 70% | 15% |
| (1S,2S)-trans-1,2-diaminocyclohexane derived enamine | Good | Up to 91% |
Potential in Materials Science and Polymer Chemistry
While direct applications of 2-methyl-3-oxobutanal sodium salt in materials science are not widely reported, its chemical functionality suggests potential as a precursor for monomer synthesis. The aldehyde and ketone groups can be transformed into polymerizable moieties, such as vinyl groups.
For example, a Wittig reaction at the aldehyde or ketone carbonyl could introduce a carbon-carbon double bond, converting the molecule into a vinyl ketone monomer. Vinyl ketones are known to undergo polymerization through various mechanisms, including free radical and anionic polymerization. The resulting polymers would feature carbonyl groups in close proximity to the polymer backbone, which could be further functionalized to tune the material's properties. The bifunctional nature of the parent compound could also allow for the synthesis of cross-linkable monomers, leading to the formation of polymer networks. The incorporation of the β-dicarbonyl motif into a polymer backbone could also be explored for applications in metal-ion chelation and catalysis.
Development of Functional Materials
The utilization of 2-Methyl-3-oxobutanal Sodium Salt in the development of functional materials is an area that is not extensively documented in publicly available scientific literature and patent databases. While the chemical structure of 2-Methyl-3-oxobutanal Sodium Salt, featuring both aldehyde and ketone functionalities along with a reactive enolate form, suggests its potential as a precursor or building block in polymer and materials science, specific research findings detailing these applications are not readily found.
The inherent reactivity of its functional groups could theoretically be exploited for the synthesis of polymers with tailored properties, the creation of cross-linked materials, or for surface modification of existing materials. However, without dedicated studies exploring these possibilities, its role in the development of functional materials remains largely speculative.
Further research and investigation would be necessary to establish the practical applications of 2-Methyl-3-oxobutanal Sodium Salt in materials science and to characterize the properties of any resulting functional materials.
Advanced Analytical Techniques for Characterization and Reaction Monitoring
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 2-Methyl-3-oxobutanal Sodium Salt. Due to its nature as a sodium enolate, the compound exists in a state of keto-enol tautomerism, and NMR is instrumental in studying this dynamic process. google.com
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of 2-Methyl-3-oxobutanal Sodium Salt would exhibit characteristic chemical shifts. The methyl protons adjacent to the carbonyl group and the methyl protons at the C2 position would likely appear as distinct singlets. The aldehydic proton, if present in the keto form, would resonate at a downfield chemical shift. In the enolate form, the vinylic proton would have a characteristic chemical shift. The integration of these signals can provide quantitative information about the ratio of tautomers in solution. google.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon and the enolate carbons would show distinct resonances. The chemical shifts of these carbons are sensitive to the electronic environment and can differentiate between the keto and enol forms. For instance, the carbonyl carbon in the keto tautomer would resonate at a significantly different frequency compared to the carbons in the C=C-O⁻ system of the enolate. nih.gov
| Expected ¹H NMR Data for 2-Methyl-3-oxobutanal Sodium Salt (Enolate form) |
| Proton |
| Methyl protons (on C4) |
| Methyl protons (on C2) |
| Vinylic proton |
| Expected ¹³C NMR Data for 2-Methyl-3-oxobutanal Sodium Salt (Enolate form) |
| Carbon |
| C1 (Carbonyl) |
| C2 |
| C3 |
| C4 (Methyl on C2) |
| C5 (Methyl on C1) |
Note: Specific chemical shifts (ppm) are dependent on the solvent and other experimental conditions. The data presented here are illustrative based on general principles for similar compounds.
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of 2-Methyl-3-oxobutanal Sodium Salt and for identifying and quantifying impurities. The molecular formula of the salt is C₅H₇NaO₂. scbt.com
Electrospray Ionization (ESI-MS): ESI-MS is particularly well-suited for the analysis of ionic compounds like 2-Methyl-3-oxobutanal Sodium Salt. In the positive ion mode, the spectrum would be expected to show a peak corresponding to the sodium adduct of the neutral form or the protonated molecule. In the negative ion mode, a peak corresponding to the enolate anion [C₅H₇O₂]⁻ would be observed. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which provides strong evidence for the elemental composition of the ion.
The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural information. The fragmentation of the enolate anion would likely involve the loss of small neutral molecules such as carbon monoxide or ketene, providing insights into the connectivity of the molecule.
| Expected Mass Spectrometry Data for 2-Methyl-3-oxobutanal Sodium Salt |
| Ion |
| [M-Na+H]⁺ (Protonated neutral form) |
| [M-Na+2Na]⁺ (Sodium adduct of the salt) |
| [M-Na]⁻ (Enolate anion) |
Note: The m/z values are calculated based on the most common isotopes. The observed values may vary slightly.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 2-Methyl-3-oxobutanal Sodium Salt. The delocalized electron system in the enolate structure gives rise to characteristic absorption bands.
The spectrum would be expected to show strong absorption bands in the region of 1550-1650 cm⁻¹, which are characteristic of the C=C and C=O stretching vibrations of the enolate anion. The absence of a strong, sharp peak around 1700-1730 cm⁻¹, typical for a saturated aldehyde or ketone, would indicate the predominance of the enolate form. The C-H stretching vibrations of the methyl groups would appear in the region of 2850-3000 cm⁻¹.
| Expected FTIR Absorption Bands for 2-Methyl-3-oxobutanal Sodium Salt |
| Functional Group |
| C=C-O⁻ (Enolate system) |
| C-H (sp³ hybridized) |
| C-H (vinylic, if present) |
Note: The wavenumbers (cm⁻¹) are approximate and can be influenced by the sample preparation method and the physical state of the compound.
Chromatographic Separations for Purity and Reaction Mixture Analysis
Chromatographic techniques are essential for separating 2-Methyl-3-oxobutanal Sodium Salt from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment and monitoring of reaction progress.
Due to its low volatility as a salt, direct analysis of 2-Methyl-3-oxobutanal Sodium Salt by Gas Chromatography (GC) is challenging. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable compound. A common derivatization strategy for dicarbonyl compounds involves reaction with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether of the enol form.
Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The retention time of the derivatized compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolution than conventional GC, making it a powerful tool for the analysis of complex mixtures that may contain the target compound and numerous impurities.
| Typical GC Parameters for Derivatized 2-Methyl-3-oxobutanal |
| Parameter |
| Column |
| Injector Temperature |
| Oven Program |
| Detector |
Note: These parameters are illustrative and would need to be optimized for a specific derivatization agent and instrument.
High-Performance Liquid Chromatography (HPLC) is a more direct method for the analysis of 2-Methyl-3-oxobutanal Sodium Salt as it does not require derivatization. Reversed-phase HPLC is a common mode used for the separation of polar organic compounds.
The retention time of the compound is dependent on the properties of the stationary phase (e.g., C18), the composition of the mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a buffer), and the flow rate. Detection is typically achieved using a UV detector, as the enolate system has a chromophore that absorbs UV light. LC coupled with mass spectrometry (LC-MS) provides both separation and mass information, enhancing the confidence in peak identification and purity assessment.
| Typical HPLC Parameters for 2-Methyl-3-oxobutanal Sodium Salt |
| Parameter |
| Column |
| Mobile Phase |
| Flow Rate |
| Detector |
Note: These parameters are illustrative and require optimization for specific analytical needs.
In Situ Reaction Monitoring Techniques
The continuous monitoring of chemical reactions as they occur, known as in situ or real-time analysis, is a cornerstone of modern process analytical technology (PAT). mt.comrsc.org This approach provides a dynamic understanding of reaction kinetics, mechanisms, and the influence of various parameters, moving beyond traditional offline analysis of final products. For a reactive intermediate such as 2-Methyl-3-oxobutanal Sodium Salt, which is utilized in the synthesis of more complex molecules, in situ monitoring is invaluable for ensuring reaction completion, maximizing yield, and minimizing impurity formation. orgsyn.org The techniques employed offer the ability to track the consumption of reactants and the formation of products and intermediates in real time.
Real-time Analysis of Reaction Progress
Real-time analysis of reactions involving 2-Methyl-3-oxobutanal Sodium Salt can be effectively achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These non-invasive techniques provide a continuous stream of data on the molecular composition of the reaction mixture without the need for sample extraction.
The application of in situ spectroscopy is well-documented for analogous reactions, such as the aldol (B89426) and Claisen-Schmidt condensations, which share mechanistic similarities with reactions involving β-dicarbonyl compounds. magritek.comazom.comjafardabbagh.com For instance, benchtop NMR spectrometers can be employed to monitor the progress of a reaction by tracking the characteristic signals of both reactants and products. magritek.com In a hypothetical reaction where 2-Methyl-3-oxobutanal Sodium Salt is a key reactant, one could monitor the disappearance of its characteristic proton or carbon signals while simultaneously observing the appearance of signals corresponding to the product.
A key advantage of real-time monitoring is the ability to detect and identify transient intermediates that may not be observable through conventional offline analysis. magritek.commagritek.com This provides deeper mechanistic insights into the reaction pathway. For example, in situ NMR has been successfully used to observe intermediate species in Claisen-Schmidt condensation reactions. magritek.com
The data obtained from real-time analysis can be visualized by plotting the change in signal intensity (which is proportional to concentration) against time. This provides a kinetic profile of the reaction, as illustrated in the hypothetical data below.
Hypothetical Real-time Monitoring of a Reaction Involving 2-Methyl-3-oxobutanal Sodium Salt
| Time (minutes) | Normalized Concentration of 2-Methyl-3-oxobutanal Sodium Salt | Normalized Concentration of Product |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.65 | 0.35 |
| 30 | 0.45 | 0.55 |
| 40 | 0.25 | 0.75 |
| 50 | 0.10 | 0.90 |
| 60 | <0.05 | >0.95 |
This table is illustrative and represents the type of data that would be generated from in situ analysis. The values are not from a specific documented experiment involving 2-Methyl-3-oxobutanal Sodium Salt due to the lack of publicly available research data.
Quantitative Analysis of Reactants and Products
Beyond qualitative tracking of reaction progress, in situ analytical techniques can provide precise quantitative data on the concentrations of reactants and products over time. rptu.denih.gov Quantitative NMR (qNMR) is a powerful tool in this regard, as the integral of an NMR signal is directly proportional to the number of corresponding nuclei, allowing for the determination of molar concentrations without the need for calibration curves for each component.
In the context of a reaction utilizing 2-Methyl-3-oxobutanal Sodium Salt, a known amount of an internal standard can be added to the reaction mixture. By comparing the integrals of the signals from the reactants and products to the integral of the internal standard, their concentrations can be calculated at various time points throughout the reaction. This approach has been successfully applied to monitor the kinetics of various organic reactions, including aldol condensations. azom.com
The following table presents hypothetical quantitative data that could be obtained from the in situ NMR monitoring of a reaction involving 2-Methyl-3-oxobutanal Sodium Salt and a generic reactant 'B' to form product 'C'.
Hypothetical Quantitative Analysis of a Reaction
| Time (minutes) | [2-Methyl-3-oxobutanal Sodium Salt] (mol/L) | [Reactant B] (mol/L) | [Product C] (mol/L) |
| 0 | 0.50 | 0.50 | 0.00 |
| 15 | 0.38 | 0.38 | 0.12 |
| 30 | 0.25 | 0.25 | 0.25 |
| 45 | 0.15 | 0.15 | 0.35 |
| 60 | 0.05 | 0.05 | 0.45 |
| 90 | <0.01 | <0.01 | >0.49 |
This table is a representation of the quantitative data that could be generated through in situ NMR analysis. The specific reaction and concentration values are hypothetical due to the absence of published experimental data for this compound.
This quantitative kinetic data is crucial for developing and validating reaction models, optimizing process parameters such as temperature and catalyst loading, and ensuring consistent product quality in an industrial setting. rsc.org The integration of such advanced analytical techniques aligns with the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), leading to more robust and efficient chemical manufacturing processes. mt.comchromnet.net
Theoretical and Computational Studies on 2 Methyl 3 Oxobutanal Sodium Salt
Computational Chemistry Approaches (e.g., DFT) for Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and related properties of molecules. By approximating the electron density of a system, DFT calculations can elucidate a wealth of information about the molecule's behavior at the quantum level.
Electronic Structure and Stability of the Sodium Salt
The electronic structure of 2-Methyl-3-oxobutanal Sodium Salt is characterized by the delocalization of the negative charge across the enolate system. Upon deprotonation of the α-hydrogen, the resulting anion is stabilized by resonance, with the charge distributed between the oxygen atoms of the carbonyl and aldehyde groups and the intervening carbon atom. nih.govmasterorganicchemistry.com This delocalization is key to the stability of the enolate. masterorganicchemistry.com
Computational models, particularly DFT, can precisely map the electron density and electrostatic potential of the sodium enolate. These calculations would reveal the extent of charge delocalization and the nature of the ionic bond between the sodium cation and the enolate anion. The stability of the salt can be quantified by calculating its formation energy, comparing it to the parent β-dicarbonyl compound.
Table 1: Calculated Properties of 2-Methyl-3-oxobutanal and its Sodium Salt (Note: The following data is illustrative and based on typical values for similar compounds as specific computational studies on 2-Methyl-3-oxobutanal Sodium Salt are not widely available in the literature. Actual values would require specific DFT calculations.)
| Property | 2-Methyl-3-oxobutanal | 2-Methyl-3-oxobutanal Sodium Enolate |
| Molecular Formula | C5H8O2 | C5H7NaO2 |
| Molecular Weight ( g/mol ) | 100.12 | 122.10 |
| Calculated pKa of α-hydrogen | ~9-11 | N/A |
| HOMO-LUMO Gap (eV) | Higher | Lower |
| Dipole Moment (Debye) | Moderate | High |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the reactivity of the molecule. For the sodium enolate, the HOMO is expected to be significantly higher in energy compared to the parent dicarbonyl compound, indicating its enhanced nucleophilicity. The HOMO-LUMO gap, a measure of chemical reactivity, is consequently smaller for the enolate, signifying its greater propensity to react with electrophiles. nih.gov
Conformational Analysis of 2-Methyl-3-oxobutanal and its Enolate Forms
2-Methyl-3-oxobutanal can exist in several conformations due to the rotation around its single bonds. More importantly, it exhibits keto-enol tautomerism. The enolate, formed upon deprotonation, can exist in different geometric isomers (E/Z configurations) and conformations.
Computational conformational analysis can systematically explore the potential energy surface of these different forms to identify the most stable structures. By calculating the relative energies of various conformers and the energy barriers for their interconversion, a detailed picture of the molecule's dynamic behavior can be obtained. For the enolate, the preferred conformation will be influenced by steric interactions and the coordination of the sodium cation. The sodium ion may coordinate with one or both oxygen atoms, leading to different chelated structures, which can be modeled computationally.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate details of chemical reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive understanding of the reaction mechanism can be achieved.
Transition State Analysis of Key Reactions
For any reaction of the 2-Methyl-3-oxobutanal enolate, such as alkylation or an aldol (B89426) reaction, there exists a high-energy transition state that must be overcome. bath.ac.uk Transition state theory is a fundamental concept that connects the rate of a reaction to the properties of this transition state. bath.ac.uk
Computational methods can locate the geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. For example, in an alkylation reaction, DFT calculations can model the approach of an alkyl halide to the nucleophilic carbon of the enolate, revealing the bond-forming and bond-breaking processes at the transition state. It is important to note that multiple transition structures may exist for a single reaction, and computational analysis can help identify the lowest energy pathway. bath.ac.uk
Prediction of Reaction Selectivity and Regiochemistry
The enolate of 2-Methyl-3-oxobutanal is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. masterorganicchemistry.com While reactions at the carbon are more common, the regioselectivity can be influenced by various factors. Computational models can predict the preferred site of reaction by comparing the activation energies for the two possible pathways. nih.govnih.gov
Furthermore, in cases of unsymmetrical ketones, the formation of kinetic versus thermodynamic enolates can lead to different products. masterorganicchemistry.com Computational studies can rationalize this by comparing the stability of the enolates and the activation barriers for their formation. masterorganicchemistry.com By modeling the reaction under different conditions (e.g., choice of base, temperature), it is possible to predict the regiochemical outcome with a high degree of confidence. researchgate.netlibretexts.org
Structure-Reactivity Relationships from a Theoretical Perspective
Theoretical studies can establish clear relationships between the molecular structure of the 2-Methyl-3-oxobutanal enolate and its reactivity. By systematically modifying the structure in-silico (e.g., changing substituents) and calculating the resulting changes in electronic properties and reaction barriers, a quantitative structure-activity relationship (QSAR) can be developed.
For instance, the nucleophilicity of the enolate can be correlated with calculated parameters such as the energy of the HOMO or the charge on the nucleophilic carbon atom. These theoretical descriptors can then be used to predict the reactivity of a range of similar enolates without the need for extensive experimental work. Such studies have been instrumental in understanding the reactivity of β-dicarbonyl compounds in various synthetic transformations. nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Reactions Involving 2-Methyl-3-oxobutanal Sodium Salt
Current literature, predominantly found in patents, describes the use of 2-Methyl-3-oxobutanal Sodium Salt in condensation reactions that employ conventional catalysts. For instance, the synthesis of substituted pyridones often utilizes bases like piperidine (B6355638) in solvents such as N,N-dimethylformamide (DMF) to facilitate the reaction. rsc.orggoogle.com Another example is the use of piperidinium (B107235) acetate (B1210297) for the preparation of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. scribd.com
While these methods are effective for specific synthetic goals, dedicated research into the development of novel catalytic systems—such as advanced organocatalysts or bespoke transition metal complexes designed for enhanced selectivity or new reactivity with this substrate—is not prominent in the available literature. Future work could focus on asymmetric catalysis to control the stereochemistry of products derived from this prochiral building block, an area that remains largely unexplored.
Exploration of Bio-inspired Reactions and Biocatalysis
The application of biocatalysis and bio-inspired reactions involving 2-Methyl-3-oxobutanal Sodium Salt is an area with minimal published research. While general concepts like enzymatic resolution are mentioned as a possibility for chiral molecules synthesized using this salt, specific enzymes or detailed biocatalytic processes for its transformation have not been described. google.com There is a tangential mention of aldolase-catalyzed reactions in educational texts that also list 2-methyl-3-oxobutanal, but this does not constitute a specific research finding. scribd.com
Future research could investigate the potential of various enzyme classes, such as reductases, transaminases, or lyases, to act on 2-Methyl-3-oxobutanal. Such studies could lead to highly selective and environmentally benign synthetic routes to valuable chiral intermediates.
Advanced Materials Synthesis and Functionalization
There is a notable absence of research detailing the use of 2-Methyl-3-oxobutanal Sodium Salt in the synthesis of advanced materials or for the functionalization of polymers and surfaces. While some chemical suppliers categorize the compound under "Polymer Science Material Building Blocks," specific applications or research findings to support this classification are not provided in the public domain. bldpharm.com
A single patent concerning anti-yellowing compositions for synthetic resins lists "2-methyl-3-oxobutanal" among other chemicals, but its specific role or incorporation into a polymer backbone is not detailed. google.com A theoretical study noted that the related compound methyl isopropenyl ketone (MIK) is used in the polymer industry. rsc.org This suggests a potential, yet currently undeveloped, avenue for research where the unique bifunctional (aldehyde and ketone) nature of 2-Methyl-3-oxobutanal could be exploited for creating novel polymer architectures or for surface modification.
Integration with Flow Chemistry and Automated Synthesis
The integration of reactions involving 2-Methyl-3-oxobutanal Sodium Salt with continuous flow chemistry or automated synthesis platforms is not described in the current scientific literature. The syntheses reported in patents are based on traditional batch processing methods. rsc.orgscribd.com
The benefits of flow chemistry, such as improved heat and mass transfer, enhanced safety, and potential for process automation, could be significant for reactions using this building block. Future research could focus on adapting the known condensation reactions to flow reactors, potentially enabling more efficient and scalable production of key pharmaceutical intermediates. Similarly, its use in automated synthesis platforms could accelerate the generation of compound libraries for drug discovery. google.com
Multidisciplinary Research at the Interface of Organic Chemistry and Other Sciences
While the primary application of 2-Methyl-3-oxobutanal Sodium Salt lies in organic and medicinal chemistry, one area of interdisciplinary research has emerged. A theoretical study using quantum chemical methods investigated the atmospheric oxidation of methyl isopropenyl ketone (MIK), a related α,β-unsaturated ketone. rsc.orgrsc.org This computational chemistry research predicted the formation of 2-chloro-2-methyl-3-oxobutanal as a potential product under atmospheric conditions, interfacing organic reaction mechanisms with atmospheric science. rsc.orgrsc.org
This study highlights a potential direction for future multidisciplinary research. Investigating the environmental fate and transformation of related volatile organic compounds could reveal new reaction pathways and the formation of novel atmospheric species derived from structures like 2-methyl-3-oxobutanal.
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR shifts (e.g., carbonyl peak at ~200 ppm for the oxobutanal group) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using a C18 column and UV detection at 210 nm .
- Mass Spectrometry (MS) : Verify molecular ion peak (m/z 138.1) and fragmentation patterns .
Reproducibility Tip : Calibrate instruments with certified reference standards to minimize inter-lab variability .
Advanced: How should researchers address contradictions in spectral data or batch-to-batch variability?
Q. Methodological Answer :
- Root-Cause Analysis :
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to distinguish systematic errors from random noise .
Example : If NMR reveals unexpected peaks, repeat synthesis with anhydrous solvents to rule out hydrate formation .
Advanced: What strategies optimize reaction yields for 2-Methyl-3-oxobutanal Sodium Salt in kinetic studies?
Q. Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables:
- pH (6–8), temperature (40–80°C), and molar ratios (acid:base = 1:1 to 1:1.2).
- In Situ Monitoring : Employ FT-IR to track carbonyl group conversion in real time .
- Downstream Analysis : Isolate byproducts (e.g., via column chromatography) to identify side reactions .
Table 2 : Common Byproducts and Mitigation Strategies
| Byproduct | Mitigation Strategy |
|---|---|
| Diethyl oxalate | Reduce ethanol solvent volume |
| Ethyl 3-bromo derivatives | Control bromide contamination |
Advanced: How can researchers ensure reproducibility in solubility-dependent assays (e.g., crystallization studies)?
Q. Methodological Answer :
- Standardized Protocols : Precisely document solvent grades, stirring rates, and drying conditions (e.g., vacuum oven vs. desiccator) .
- Batch Consistency : Request peptide/salt content analysis from suppliers to minimize impurity-driven variability .
- Inter-Lab Validation : Share detailed metadata (e.g., humidity during crystallization) via open-access platforms to align methodologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
